molecular formula C8H7ClN2 B572010 7-Chloro-1-methyl-1H-indazole CAS No. 1216697-27-6

7-Chloro-1-methyl-1H-indazole

Cat. No. B572010
CAS RN: 1216697-27-6
M. Wt: 166.608
InChI Key: DLYLXUCNDBDVKK-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 7-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-methyl-1H-indazole consists of a bicyclic system with a pyrazole ring fused to a benzene ring. The molecule has a chlorine atom at the 7th position and a methyl group at the 1st position .


Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

7-Chloro-1-methyl-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase. This enzyme plays a critical role in various physiological processes, and its inhibition has implications in neuroscience and pharmacology. Research on similar compounds, like 7-methoxy-1H-indazole, has shown structural attributes that contribute to this inhibitory activity (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Reactivity and Spectroscopy

The reactivity of indazoles, including derivatives of 7-Chloro-1-methyl-1H-indazole, has been a subject of study, particularly in the context of N-methylation. This has implications for understanding the chemical behavior of such compounds and their potential applications in synthetic chemistry (Palmer, Findlay, Kennedy, & Mcintyre, 1975).

Corrosion Inhibition

Some derivatives of 7-Chloro-1-methyl-1H-indazole, such as those in the menthone derivatives category, have shown potential as corrosion inhibitors. This application is significant in the field of industrial chemistry, where these compounds could offer eco-friendly solutions for protecting metals against corrosion (Abdeslam et al., 2015).

Antimicrobial and Antifungal Properties

Indazole scaffolds, including those related to 7-Chloro-1-methyl-1H-indazole, have demonstrated significant biological properties like antimicrobial and antifungal actions. These properties make them of interest in the development of new therapeutic agents (Panda et al., 2022).

Structural Analysis

Structural analysis of indazole compounds, including those similar to 7-Chloro-1-methyl-1H-indazole, provides insights into their physical and chemical properties. This is crucial for understanding their reactivity and potential applications in various scientific fields. Studies have been conducted to determine molecular structures using techniques like X-ray crystallography (Kouakou et al., 2015).

Antiproliferative Activity

Compounds structurally related to 7-Chloro-1-methyl-1H-indazole have been explored for their antiproliferative activity. This research is significant in the context of developing new anticancer agents (Molinari et al., 2015).

Safety and Hazards

7-Chloro-1-methyl-1H-indazole is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Indazole-containing derivatives, including 7-Chloro-1-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities. Therefore, it is expected that the medicinal properties of indazole will be explored further in the future for the treatment of various pathological conditions .

properties

IUPAC Name

7-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLXUCNDBDVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680933
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1H-indazole

CAS RN

1216697-27-6
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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